molecular formula C15H11BrN2O2 B2905089 N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-36-5

N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2905089
CAS No.: 941928-36-5
M. Wt: 331.169
InChI Key: IEZXAVVIJIVERJ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring fused with a furan ring, and it is substituted with a bromophenyl group and a carboxamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential biological activity, optimizing its synthesis, or investigating its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved by cyclization reactions involving pyridine derivatives and suitable furan precursors.

    Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).

    Formation of the carboxamide group: This can be accomplished through amidation reactions using carboxylic acid derivatives and amine sources.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: Similar structure with the bromine atom at the 4-position.

    N-(3-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: Similar structure with a chlorine atom instead of bromine.

    N-(3-bromophenyl)-5-ethylfuro[3,2-b]pyridine-2-carboxamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position may enhance its ability to participate in certain types of chemical reactions, such as nucleophilic substitution, compared to its analogs.

Properties

IUPAC Name

N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-9-5-6-13-12(17-9)8-14(20-13)15(19)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZXAVVIJIVERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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